molecular formula C20H30N2O3S B6571141 3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide CAS No. 946350-79-4

3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

Cat. No.: B6571141
CAS No.: 946350-79-4
M. Wt: 378.5 g/mol
InChI Key: SHHFVUQQSUKLGD-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is an organic compound known for its unique structural characteristics. This compound has drawn interest in scientific research due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structural framework includes a cyclopentane ring, a sulfonyl group, and a tetrahydroquinoline moiety, making it a compound of significant interest for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves several key steps:

  • Formation of the Tetrahydroquinoline Backbone: : The synthesis begins with the formation of the 1,2,3,4-tetrahydroquinoline ring, usually through a Pictet-Spengler reaction involving an aryl amine and an aldehyde or ketone.

  • Introduction of the Cyclopentyl Group: : Cyclopentyl groups can be introduced via Friedel-Crafts alkylation or other suitable alkylation techniques.

  • Sulfonylation Reaction: : The sulfonyl group is introduced through the reaction of the amine intermediate with a suitable sulfonyl chloride in the presence of a base.

  • Formation of the Propanamide Moiety: : The final step involves amidation, where the intermediate compound reacts with a suitable acyl chloride or anhydride to form the propanamide.

Industrial Production Methods

In industrial settings, the preparation of this compound might utilize optimized and scalable versions of the above reactions, with an emphasis on yield, cost-efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the cyclopentyl group or the tetrahydroquinoline ring, depending on the reagents and conditions.

  • Reduction: : The sulfonyl and amide groups can be reduced under strong reducing conditions.

  • Substitution: : It can undergo various substitution reactions at different functional groups, particularly the sulfonyl and amide moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, borane complexes.

  • Substituting Agents: : Halogenated compounds, nucleophiles such as thiols and amines.

Major Products Formed from These Reactions

  • Oxidative products could include sulfoxides or sulfones.

  • Reductive transformations might yield secondary amines or alcohols.

  • Substitution reactions can produce a wide array of derivatives, depending on the reactants used.

Scientific Research Applications

Chemistry

  • As a ligand in coordination chemistry, where its unique structure helps in the formation of complex metal-organic frameworks.

  • As an intermediate in the synthesis of more complex molecules used in catalysis.

Biology and Medicine

  • Preliminary studies suggest possible anti-inflammatory or anti-cancer properties, although extensive research is still required.

Industry

  • Used in the development of advanced materials due to its stability and functional versatility.

Mechanism of Action

The precise mechanism of action depends on the specific application but generally involves:

  • Molecular Targets: : The compound can bind to various biological receptors or enzymes, influencing biochemical pathways. For instance, it could inhibit specific enzymes involved in inflammation or cancer cell proliferation.

  • Pathways Involved: : It might interact with signal transduction pathways, influencing gene expression or cellular response mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

  • 3-cyclopentyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

Comparison

  • Structural Similarities: : These compounds share a similar core structure but differ in the length and nature of the sulfonyl group’s alkyl chain.

  • Uniqueness: : 3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide stands out due to its specific sulfonyl group configuration, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

3-cyclopentyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-2-14-26(24,25)22-13-5-8-17-10-11-18(15-19(17)22)21-20(23)12-9-16-6-3-4-7-16/h10-11,15-16H,2-9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHFVUQQSUKLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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